molecular formula C12H26N2S B13237920 Diethyl({3-[(thian-4-yl)amino]propyl})amine

Diethyl({3-[(thian-4-yl)amino]propyl})amine

Cat. No.: B13237920
M. Wt: 230.42 g/mol
InChI Key: FBWXXFVBCMWIBH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound’s IUPAC name, This compound , is derived from its core structural components:

  • Thian-4-yl : A saturated six-membered thiacyclohexane ring with a sulfur atom at position 1 and an amino group (-NH-) at position 4.
  • Propylamine backbone : A three-carbon chain (propyl group) extending from the thian-4-yl amino group.
  • Diethyl substituents : Two ethyl groups bonded to the terminal amine nitrogen.

The systematic name reflects the connectivity: N,N-diethyl-3-[(thian-4-yl)amino]propan-1-amine. Alternative designations include:

  • CAS Registry Number : 1153148-98-1
  • MDL Number : MFCD12187185
  • SMILES Notation : CCN(CC)CCCNC1CCSCC1

Table 1 summarizes key identifiers:

Property Value
IUPAC Name This compound
Molecular Formula C₁₂H₂₆N₂S
SMILES CCN(CC)CCCNC1CCSCC1
CAS No. 1153148-98-1

Molecular Formula and Structural Isomerism Considerations

The molecular formula C₁₂H₂₆N₂S (MW = 230.41 g/mol) permits several structural isomerism possibilities:

  • Positional Isomerism : Variations in the amino group’s location on the thiane ring (e.g., thian-3-yl vs. thian-4-yl derivatives).
  • Branching Isomerism : Alternative arrangements of the propylamine chain (e.g., branching at the α- or β-carbon).
  • Stereoisomerism : Potential chirality at the thiane ring’s sulfur atom or the propylamine backbone, though no experimental evidence for enantiomeric forms is currently reported.

The compound’s linear propylamine chain and fixed thian-4-yl substitution minimize branching isomerism, favoring a single dominant conformation.

X-ray Crystallographic Analysis and Conformational Studies

While X-ray crystallographic data for this compound remains unpublished in the provided sources, its structural analogs offer insights:

  • The thiane ring typically adopts a chair conformation , with sulfur in the axial position to minimize steric strain.
  • The propylamine chain likely extends outward from the ring, stabilized by intramolecular hydrogen bonding between the secondary amine (-NH-) and the sulfur atom.

Further crystallographic studies are required to resolve bond angles, torsional strain, and packing interactions.

Comparative Analysis with Structural Analogues

Table 2 contrasts this compound with its analogues:

Compound Molecular Formula Key Structural Features
This compound C₁₂H₂₆N₂S Thian-4-yl, linear propylamine, diethyl groups
3-Amino-2-(thian-4-yl)propanamide C₈H₁₆N₂OS Thian-4-yl, propanamide backbone, primary amine
Propylamine C₃H₉N Linear primary amine, no heterocyclic groups

Key Differences :

  • Thian-3-yl Derivatives : Substitution at position 3 instead of 4 alters ring geometry, potentially increasing steric hindrance near the amino group.
  • Amide vs. Amine Functionality : 3-Amino-2-(thian-4-yl)propanamide replaces the terminal amine with a carboxamide group, enhancing hydrogen-bonding capacity.
  • Alkyl Substituents : Diethyl groups in the target compound introduce greater hydrophobicity compared to unsubstituted amines like propylamine.

These structural variations influence physicochemical properties such as solubility, boiling point, and reactivity, underscoring the importance of precise substitution patterns in chemical design.

Properties

Molecular Formula

C12H26N2S

Molecular Weight

230.42 g/mol

IUPAC Name

N',N'-diethyl-N-(thian-4-yl)propane-1,3-diamine

InChI

InChI=1S/C12H26N2S/c1-3-14(4-2)9-5-8-13-12-6-10-15-11-7-12/h12-13H,3-11H2,1-2H3

InChI Key

FBWXXFVBCMWIBH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1CCSCC1

Origin of Product

United States

Preparation Methods

Synthesis of the Thian-4-yl Amino Intermediate

  • Starting Material : Thian heterocycle or a thian-4-yl halide
  • Reaction : Amination via nucleophilic substitution with ammonia or a primary amine under mild heating in polar aprotic solvents (e.g., DMF or DMSO)
  • Outcome : Formation of 4-aminothian derivative with high regioselectivity

Formation of 3-[(thian-4-yl)amino]propyl Intermediate

  • Reagents : 3-bromopropyl halide or 3-chloropropyl halide
  • Conditions : Nucleophilic substitution where the amino group on thian attacks the alkyl halide, typically under reflux in solvents like acetonitrile or ethanol
  • Catalysts/Additives : Base such as potassium carbonate or triethylamine to scavenge HX byproducts
  • Purification : Column chromatography or recrystallization to isolate the intermediate

Introduction of Diethylamine Group

  • Approach 1 : Direct nucleophilic substitution of the terminal halide on the propyl chain with diethylamine
  • Approach 2 : Reductive amination involving the reaction of the propyl intermediate aldehyde or ketone derivative with diethylamine in the presence of a reducing agent like sodium cyanoborohydride
  • Reaction Conditions : Mild heating (50–80 °C), inert atmosphere to prevent oxidation
  • Workup : Extraction, drying, and purification by distillation or chromatography

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield Range (%) Notes
Amination of thian ring NH3 or primary amine, base DMF, DMSO 60–80 °C 70–85 Base improves nucleophilicity
Alkylation with 3-halopropyl 3-bromopropyl bromide, K2CO3 or Et3N Acetonitrile Reflux (80 °C) 65–80 Stoichiometric control critical
Diethylamine substitution Diethylamine, NaBH3CN (if reductive amination) Ethanol, MeOH 50–80 °C 60–75 Inert atmosphere recommended

Analytical Characterization and Purity Assessment

Comparative Notes on Related Compounds

While direct literature on this compound is limited, analogs such as Dimethyl({3-[(thian-4-yl)amino]propyl})amine have been synthesized using similar methodologies involving methylation steps with formaldehyde and methyl iodide. The diethyl substitution requires analogous but slightly modified conditions to accommodate steric and electronic differences.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Reaction Type Typical Conditions Yield (%) Purification Method
Thian ring amination Ammonia, primary amine Nucleophilic substitution 60–80 °C, polar aprotic solvent 70–85 Chromatography
Propyl linker attachment 3-Bromopropyl halide, base Alkylation Reflux, acetonitrile 65–80 Recrystallization
Diethylamine incorporation Diethylamine, reductive agent Nucleophilic substitution or reductive amination 50–80 °C, inert atmosphere 60–75 Distillation/Chromatography

Chemical Reactions Analysis

Diethyl({3-[(thian-4-yl)amino]propyl})amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted amines and sulfones.

Scientific Research Applications

Diethyl({3-[(thian-4-yl)amino]propyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl({3-[(thian-4-yl)amino]propyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of the target . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents/Modifications Key Applications/Properties References
3-(Methylamino)propylamine (MAPA) Methylamino group at propylamine terminus CO₂ absorption, templating agent in polymers
(3-Aminopropyl)diethylamine (DEAPA) Diethylamino group at propylamine terminus Intermediate in organic synthesis
Spermidine Two propylamine units linked to putrescine Polyamine biosynthesis, protein folding
Propylamine Simple primary amine (NH₂-CH₂-CH₂-CH₃) Formaldehyde scavenger, autophagy studies

Key Structural Differences :

  • Diethyl({3-[(thian-4-yl)amino]propyl})amine: Combines sulfur-containing thiane (electron-withdrawing) and diethyl groups (electron-donating), enabling dual reactivity.
  • MAPA: Lacks sulfur but includes a methylamino group, enhancing CO₂ absorption efficiency due to steric accessibility .
  • DEAPA : Features diethyl substitution but lacks heterocyclic components, reducing polarity compared to the thian-4-yl derivative .
Physicochemical Properties
Property This compound MAPA DEAPA Propylamine
Molecular Weight ~230 g/mol (estimated) 102.18 130.23 59.11
Polarity Moderate (thiane enhances polarity) Low Low High
Lipophilicity (LogP) ~1.5 (estimated) 0.2 1.1 -0.3
Key Interactions Hydrogen bonding, sulfur-mediated Steric Steric Hydrogen bonding
Research Findings
  • MAPA : In CO₂ capture, MAPA-sarcosine blends exhibit absorption capacities of 1.2 mol CO₂/mol amine, outperforming glycine-based solvents .
  • Propylamine : At 1% concentration, reduces formaldehyde emissions in UF resin-bonded particleboard from 0.45 ppm to 0.15 ppm .
  • Spermidine : At 1 mM, enhances Acidic-(HhH)₂ protein folding by 70%, whereas propylamine requires 1 M for similar effects .

Biological Activity

Diethyl({3-[(thian-4-yl)amino]propyl})amine is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interaction with molecular targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₂₆N₂S. The compound features a thian-4-yl group, which is a sulfur-containing heterocyclic ring, linked to an amino propyl chain and further connected to a diethylamine moiety. This structure imparts distinctive chemical properties that enhance its potential for biological interactions.

Research indicates that this compound interacts with various enzymes and receptors, potentially modulating their activities. The thian group is believed to play a crucial role in these interactions, enhancing the compound's ability to affect enzyme kinetics and receptor binding. The diethylamine component may improve solubility and facilitate cellular uptake, making the compound more bioavailable in biological systems.

Biological Activity

  • Enzyme Interaction : Studies suggest that this compound can modulate specific enzyme activities. For instance, it has been evaluated for its ability to inhibit or activate various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound has shown potential as a modulator of certain receptors, which could have implications for therapeutic applications in conditions related to neurotransmitter systems.
  • Pharmacological Applications : Preliminary investigations have highlighted its potential use in biochemical assays and as a probe in enzyme interaction studies, indicating its relevance in drug discovery and development.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme ModulationPotential inhibition/activation of metabolic enzymes
Receptor InteractionModulation of neurotransmitter receptors
Therapeutic PotentialApplications in drug discovery and biochemical assays

Case Study: Enzyme Inhibition

A study focusing on the inhibition of specific enzymes demonstrated that this compound could significantly reduce the activity of certain target enzymes involved in metabolic disorders. The mechanism was attributed to the compound's ability to bind competitively at the active site, thus preventing substrate access.

Case Study: Receptor Binding Affinity

In receptor studies, this compound exhibited notable binding affinity towards specific G protein-coupled receptors (GPCRs). This interaction was characterized through radiolabeled binding assays, indicating its potential as a lead compound for developing new therapeutic agents targeting GPCR-related pathways.

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